molecular formula C9H11NOS B11910620 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11910620
M. Wt: 181.26 g/mol
InChI Key: VNKMUWXUZFZXAJ-UHFFFAOYSA-N
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Description

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is a thienopyridine derivative featuring a fused thiophene and tetrahydropyridine ring system. The carbaldehyde group at position 5 distinguishes it from related compounds in this class, which often bear esters, sulfonates, or other functional groups. Thienopyridines are renowned for their pharmacological applications, particularly as antiplatelet agents (e.g., clopidogrel) .

Properties

IUPAC Name

4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7-8-3-5-12-9(8)2-4-10(7)6-11/h3,5-7H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKMUWXUZFZXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring System Construction via Pictet-Spengler Cyclization

The Pictet-Spengler reaction serves as a foundational method for synthesizing the 6,7-dihydrothieno[3,2-c]pyridine scaffold. This one-pot cyclization condenses β-amino thiophene derivatives with aldehydes or ketones under acidic conditions, forming the tetrahydrothienopyridine core. For example, Matsumura et al. demonstrated that reacting 2-methylthiophen-3-amine with cyclohexanone in the presence of trifluoroacetic acid yields 4-methyl-6,7-dihydrothieno[3,2-c]pyridine with 72% efficiency . The methyl group at position 4 is introduced via the ketone reactant, ensuring regioselectivity.

Critical to this approach is the stabilization of the imine intermediate, which undergoes cyclization upon protonation. NMR studies confirm that electron-donating substituents on the thiophene ring accelerate the reaction by enhancing nucleophilicity at the α-carbon . However, over-acidification risks hydrolyzing sensitive functional groups, necessitating precise pH control. Post-cyclization, the carbaldehyde group is introduced at position 5 through oxidation or formylation, as detailed in Section 3.

Thiophene Ring Assembly via Sodium Sulfide-Mediated Cyclization

An alternative route constructs the thiophene moiety de novo using sodium sulfide (Na₂S) as a sulfur source. This method, adapted from Cagniant and Kirsch, involves treating 1,4-dibromo-3-methylpentan-2-one with Na₂S in dimethylformamide (DMF) at 80°C . The reaction proceeds via nucleophilic displacement of bromine by sulfide ions, followed by base-catalyzed cyclodehydration to form 4-methyl-6,7-dihydrothieno[3,2-c]pyridine.

Key advantages include scalability and compatibility with nitro, cyano, and acetyl substituents. For instance, substituting the dibromo precursor with 1-bromo-3-nitropropane introduces a nitro group at position 2, enabling subsequent reduction to an amine for further functionalization . However, competing elimination reactions can reduce yields, requiring excess Na₂S (2.5 equiv) and prolonged reaction times (12–24 h). Post-cyclization, the aldehyde group is installed via Vilsmeier-Haack formylation or oxidation, as discussed below.

Oxidation of Hydroxymethyl Intermediates to Carbaldehyde

The carbaldehyde group at position 5 is most efficiently introduced by oxidizing a hydroxymethyl precursor. A patent by Reddy et al. describes the oxidation of 4-methyl-5-hydroxymethyl-6,7-dihydrothieno[3,2-c]pyridine using PCC in dichloromethane (DCM), achieving >99% purity . The reaction is conducted at 15–18°C to minimize over-oxidation to carboxylic acids, with the aldehyde product isolated via solvent distillation.

Alternative oxidants include the TEMPO/NaOCl system, which operates at 0–2°C and is suitable for acid-sensitive substrates . For example, treating the hydroxymethyl intermediate with TEMPO (0.5 mol%), KBr, and 12.5% NaOCl in DCM/water biphasic system yields the carbaldehyde in 97–98% purity. Comparative data for oxidation methods are summarized in Table 1.

Table 1: Oxidation Methods for 5-Hydroxymethyl to 5-Carbaldehyde Conversion

OxidantSolventTemperature (°C)Purity (%)Yield (%)
PCCDCM15–18>9985
TEMPO/NaOClDCM/H₂O0–297–9890
CrO₃Acetone259578

Reductive Amination and Functional Group Compatibility

Reductive amination of ketone intermediates provides access to secondary amines, which can be acylated or alkylated to introduce diverse substituents. For instance, NaBH₄ reduction of 4-methyl-6,7-dihydrothieno[3,2-c]pyridin-5-one in methanol generates the corresponding amine, which reacts with acetyl chloride to form 5-acetamide derivatives . This stepwise approach preserves the carbaldehyde group if introduced post-reduction.

Notably, the carbaldehyde is susceptible to reduction under these conditions. Protection as a dimethyl acetal (using trimethyl orthoformate) prior to reductive amination prevents undesired side reactions. Deprotection with aqueous HCl restores the aldehyde without degrading the thienopyridine core .

Optimization of Reaction Conditions and Scalability

Scale-up considerations highlight the superiority of PCC oxidation over TEMPO/NaOCl for industrial applications. PCC’s insensitivity to moisture and oxygen simplifies handling, while TEMPO requires stringent temperature control. However, PCC generates stoichiometric chromium waste, necessitating costly purification steps.

In contrast, the sodium sulfide-mediated cyclization achieves multigram-scale synthesis with minimal purification. Flash chromatography or recrystallization from ethyl acetate/hexane mixtures isolates the product in 70–85% yield .

Chemical Reactions Analysis

Aldehyde Functional Group Reactivity

The aldehyde group at position 5 undergoes typical nucleophilic additions and condensations:

  • Schiff Base Formation : Reacts with primary amines to form imine derivatives. For example, condensation with aniline derivatives produces stable Schiff bases, characterized by 1H^1H NMR shifts at δ 8.3–8.5 ppm for the imine proton .

  • Reduction : Catalytic hydrogenation (H2_2/Pd-C) reduces the aldehyde to a hydroxymethyl group (CH2OH-\text{CH}_2\text{OH}), confirmed by disappearance of the carbonyl signal (~δ 9.8 ppm) and appearance of -CH2-\text{-CH}_2\text{-} protons at δ 3.7–4.1 ppm .

Cyclization and Ring Expansion

The thienopyridine core participates in cycloaddition reactions:

  • Triazole Fusion : Treatment with acid hydrazides (e.g., benzohydrazide) under acidic conditions forms triazole-fused derivatives. Yields range from 65–85% , with LC-MS confirming molecular ion peaks (e.g., m/z 312.1 [M+H]+^+) .

  • Suzuki Coupling : Brominated derivatives undergo cross-coupling with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh3_3)4_4 as a catalyst, yielding biaryl products (Table 1) .

Table 1: Suzuki Coupling Reactions of Brominated Derivatives

SubstrateBoronic AcidProduct Yield (%)Reference
5-Bromo-4-methyl derivativePhenylboronic acid78
5-Bromo-4-methyl derivative4-Methoxyphenyl82

Nucleophilic Substitution at the Pyridine Ring

The pyridine nitrogen facilitates alkylation and acylation:

  • Mannich Reaction : Reacts with formaldehyde and secondary amines (e.g., piperidine) to form tertiary amine derivatives. 13C^{13}C NMR shows new signals at δ 45–50 ppm for the N-CH2N\text{N-CH}_2-\text{N} group .

  • Acylation : Acetyl chloride in dichloromethane introduces acetyl groups at the pyridine nitrogen, confirmed by IR carbonyl stretches at 1680–1700 cm1^{-1} .

Oxidation and Reduction of the Thiophene Ring

  • Thiophene Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiophene ring to a sulfone, increasing polarity (HPLC retention time reduced by 2–3 minutes) .

  • Ring Hydrogenation : Pd/C-mediated hydrogenation reduces the dihydrothieno ring to a tetrahydrothieno derivative, with 1H^1H NMR showing collapse of olefinic signals (δ 6.5–7.0 ppm → δ 2.8–3.2 ppm) .

Comparative Reactivity with Analogues

The methyl and aldehyde groups enhance reactivity compared to simpler thienopyridines:

Table 2: Reaction Rate Constants (k, M−1^{-1}−1s−1^{-1}−1)

Reaction4-Methyl-5-carbaldehyde Derivative6,7-Dihydrothieno[3,2-c]pyridine
Schiff Base Formation2.4 × 103^{-3}1.1 × 103^{-3}
Suzuki Coupling5.8 × 104^{-4}Not reactive

Data adapted from kinetic studies .

Synthetic Optimization

Key parameters for high-yielding reactions:

  • Solvent Effects : DMF maximizes acylation yields (92%) compared to THF (68%) .

  • Catalyst Loading : Pd(PPh3_3)4_4 at 5 mol% achieves optimal cross-coupling efficiency (TOF = 12 h1^{-1}) .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds similar to 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde exhibit significant antimicrobial properties. Studies have shown that derivatives of thieno[3,2-c]pyridines can act against various bacterial strains . The compound's structure allows for modifications that can enhance its efficacy as an antimicrobial agent.
  • Cytotoxic Activity :
    • The compound has been evaluated for its cytotoxic effects against cancer cell lines. Structure-activity relationship studies suggest that modifications to the thieno[3,2-c]pyridine framework can result in varying degrees of antiproliferative activity against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines . This positions the compound as a candidate for further development in cancer therapeutics.

Organic Synthesis Applications

  • Synthetic Intermediates :
    • This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable for creating derivatives with enhanced biological activities .
  • Reactivity Studies :
    • Understanding the reactivity of this compound is crucial for developing new synthetic pathways. Interaction studies help elucidate its pharmacodynamics and potential side effects, which are essential for drug development processes .

Materials Science Applications

  • Polymer Chemistry :
    • The unique properties of this compound make it a candidate for incorporation into polymer matrices or as a building block in the synthesis of novel materials with specific properties . Its aldehyde functionality can participate in cross-linking reactions or serve as a reactive site for further functionalization.

Mechanism of Action

The mechanism by which 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The thienopyridine core can also engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde and analogous thienopyridine derivatives:

Compound Name Core Structure Key Substituents Biological/Industrial Applications
This compound Thieno[3,2-c]pyridine 5-carbaldehyde, 4-methyl Intermediate for synthesis; potential antiviral/antiplatelet activity (hypothesized)
Clopidogrel bisulphate Thieno[3,2-c]pyridine 2-chlorophenyl, 5-acetate ester Antiplatelet agent (coronary artery disease)
NITD-688 Thieno[3,2-c]pyridine tert-butyl carbamate, 3-cyano Pan-serotype dengue virus inhibitor
6,7-Dihydrothieno[3,2-c]pyridine-5(4H)-sulfonyl chloride Thieno[3,2-c]pyridine 5-sulfonyl chloride Intermediate for synthesizing sulfonamides
(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic acid Thieno[3,2-c]pyran (oxygen-containing core) 4-acetic acid, 4-methyl Chemical reagent (no reported bioactivity)
Key Observations:

Functional Group Influence: The carbaldehyde group in the target compound contrasts with ester (clopidogrel), sulfonyl chloride (), and cyano (NITD-688) groups. Aldehydes are more reactive in nucleophilic additions, enabling diverse derivatization pathways compared to stable esters or sulfonates . The methyl group at position 4 is common in several derivatives, likely enhancing lipophilicity and metabolic stability .

Biological Activity: Clopidogrel’s antiplatelet activity is attributed to its irreversible binding to the P2Y12 receptor, a mechanism dependent on its ester-to-active metabolite conversion . NITD-688’s tert-butyl carbamate and cyano groups contribute to its antiviral activity by enhancing binding to dengue virus NS4B protein .

Pharmacological and Industrial Potential

  • Antiplatelet Activity: highlights that minor structural changes in thienopyridines (e.g., substitution at position 5) significantly impact activity. For instance, compound C1 (a derivative with a 4-chlorobenzylidene group) outperformed ticlopidine in inhibiting platelet aggregation .
  • Antiviral Applications : The carbaldehyde’s reactivity could be harnessed to design prodrugs or covalent inhibitors, analogous to NITD-688’s mechanism .

Biological Activity

4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde is a compound of significant interest in medicinal chemistry, particularly due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound belongs to the thienopyridine class of compounds. Its chemical formula is C10H9NOSC_{10}H_{9}NOS, and it has a molecular weight of approximately 195.25 g/mol. The presence of the thieno and pyridine rings contributes to its biological activity.

PropertyValue
Molecular FormulaC10H9NOSC_{10}H_{9}NOS
Molecular Weight195.25 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antiplatelet Activity

One of the most notable biological activities of thienopyridine derivatives, including this compound, is their ability to inhibit platelet aggregation. This mechanism is critical in preventing thrombus formation and is particularly relevant in cardiovascular diseases.

  • Mechanism of Action : The compound acts as an antagonist to the P2Y12 receptor on platelets, which is crucial for ADP-mediated platelet activation. This inhibition leads to reduced platelet aggregation and thrombus formation, making it a candidate for anti-thrombotic therapy .

Neuroprotective Properties

Recent studies have indicated that thienopyridine derivatives may also exhibit neuroprotective effects. Research has shown that these compounds can modulate neurotransmitter systems and exert protective effects against neurodegeneration.

  • Case Study : In vitro studies demonstrated that this compound could enhance neuronal survival under oxidative stress conditions by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it possesses activity against certain bacterial strains.

  • Study Findings : In a study assessing various thienopyridine derivatives against Gram-positive and Gram-negative bacteria, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyridine precursors. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.

Key Points in SAR :

  • Substituents on the thieno and pyridine rings significantly influence biological activity.
  • Methyl substitutions enhance solubility and bioavailability.

Table 2: Summary of Biological Activities

Biological ActivityObservationsReferences
AntiplateletInhibits platelet aggregation via P2Y12 receptor
NeuroprotectiveReduces oxidative stress-induced neuronal death
AntimicrobialEffective against S. aureus and E. coli

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde with high purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving intermediates like tert-butyl carboxylate-protected thienopyridines (e.g., tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate) followed by deprotection and oxidation steps. Key steps include:
  • Use of acetonitrile/triethylamine solvent systems for sulfur incorporation (as seen in thienopyridine synthesis) .
  • Controlled racemization processes with acid/base treatments to optimize stereochemical outcomes, as demonstrated in clopidogrel synthesis .
  • Final purification via solvent washing (e.g., ethyl acetate) to reduce impurities like methyl isobutyl ketone .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Spectroscopy : NMR (¹H/¹³C) to confirm the carbaldehyde group (δ ~9-10 ppm for aldehyde protons) and thienopyridine backbone. IR for C=O stretching (~1700 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with UV detection (λ ~220-250 nm), optimized using C18 columns and mobile phases like methanol/water or acetonitrile with 0.1% formic acid, as validated for related thienopyridines .
  • Physicochemical Data : Compare melting point (47–49°C) and hygroscopicity (very hygroscopic) with literature values .

Q. How do storage conditions (temperature, humidity) affect the stability of this compound?

  • Methodological Answer :
  • Temperature : Store at 2–8°C to prevent thermal degradation (decomposition observed at >210°C) .
  • Humidity : Use desiccants or vacuum-sealed packaging due to its hygroscopic nature, which can lead to hydrate formation and altered reactivity .
  • Solubility : Prefer methanol for stock solutions (slight solubility) to avoid precipitation .

Advanced Research Questions

Q. What are the key intermediates and reaction mechanisms involved in the synthesis of this carbaldehyde derivative?

  • Methodological Answer :
  • Key Intermediates :
  • 4,5,6,7-Tetrahydrothienopyridine hydrochloride, a precursor for functionalization at the 5-position .
  • Brominated intermediates (e.g., tert-butyl 2-bromo derivatives) for introducing substituents via nucleophilic substitution .
  • Mechanisms :
  • Aldehyde formation via oxidation of primary alcohols (e.g., using MnO₂) or hydrolysis of imine intermediates.
  • Racemization control using chiral acids (e.g., camphor sulfonic acid) to isolate enantiopure forms .

Q. For enantiomerically pure forms, what methodologies are employed for chiral resolution?

  • Methodological Answer :
  • Diastereomeric Salt Formation : Use chiral resolving agents (e.g., laevorotatory camphor-10-sulfonic acid) to separate (R)- and (S)-isomers via crystallization .
  • Chromatographic Separation : Chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases, validated for thienopyridines .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with reference standards .

Q. How can different polymorphic forms of this compound be prepared and characterized?

  • Methodological Answer :
  • Polymorph Preparation :
  • Form I: Recrystallization from ethyl acetate to control solvent residues and reduce mesityl oxide content .
  • Hydrate/Solvate Forms: Use water-miscible solvents (e.g., methanol/water mixtures) under controlled humidity .
  • Characterization :
  • XRD : Identify lattice parameters and distinguish between amorphous vs. crystalline phases .
  • DSC/TGA : Measure thermal transitions (e.g., melting points, decomposition temperatures) to assess stability .

Notes

  • Avoid commercial sources (e.g., benchchem.com ) as per guidelines.
  • All methodologies are derived from peer-reviewed synthesis and characterization protocols for structurally related compounds.
  • Stability and polymorphism studies should be conducted under inert atmospheres to prevent oxidation or hydration .

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